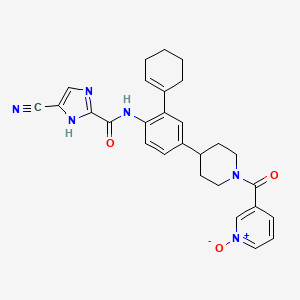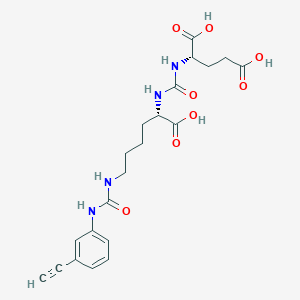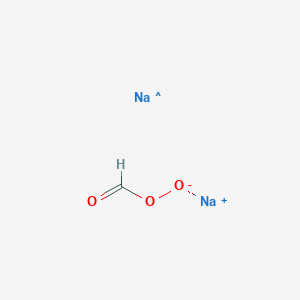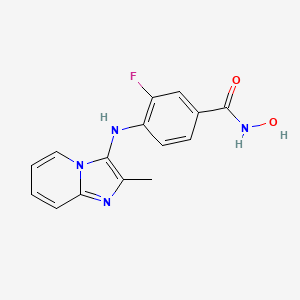
5-Hydroxyindole-3-acetic Acid-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxyindole-3-acetic Acid-D5 is a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic Acid. It is primarily used as an internal standard in analytical chemistry for quantifying levels of its unlabeled counterpart via mass spectrometry techniques . This compound is significant in various scientific fields due to its stability and unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyindole-3-acetic Acid-D5 typically involves the incorporation of deuterium into the 5-Hydroxyindole-3-acetic Acid molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O).
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions involving protection and deprotection steps, oxidation, and esterification
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
5-Hydroxyindole-3-acetic Acid-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various esters or ethers .
科学研究应用
5-Hydroxyindole-3-acetic Acid-D5 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of 5-Hydroxyindole-3-acetic Acid levels.
Biological Studies: Helps in studying serotonin metabolism and its related pathways.
Medical Research: Used in the diagnosis and monitoring of neuroendocrine tumors by measuring serotonin metabolites.
Industrial Applications: Employed in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 5-Hydroxyindole-3-acetic Acid-D5 involves its role as a stable isotope-labeled compound. It acts as a tracer in various biochemical assays, allowing for precise measurement and analysis of metabolic pathways. The deuterium atoms in the compound provide stability and prevent rapid degradation, making it an ideal internal standard .
相似化合物的比较
Similar Compounds
5-Hydroxyindole-3-acetic Acid: The non-deuterated form, commonly used in similar applications but lacks the stability provided by deuterium labeling.
Indole-3-acetic Acid: Another indole derivative with similar chemical properties but different biological roles.
Uniqueness
5-Hydroxyindole-3-acetic Acid-D5 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it superior to its non-deuterated counterparts in various scientific applications .
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(2,4,6-trideuterio-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,3D2,4D,5D |
InChI 键 |
DUUGKQCEGZLZNO-RMPOUBHVSA-N |
手性 SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])C(=C(N2)[2H])C([2H])([2H])C(=O)O |
规范 SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)



![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)


![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
